molecular formula C27H30O7 B060999 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside CAS No. 159922-50-6

4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside

Cat. No. B060999
CAS RN: 159922-50-6
M. Wt: 466.5 g/mol
InChI Key: ZNONEMGWLHXQDN-LXSUACKSSA-N
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Description

4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside (MBG) is a synthetic compound that has been studied for its potential applications in biochemistry and physiology. MBG has been found to have several biochemical and physiological effects, including the inhibition of enzymes, the modulation of gene expression, and the regulation of cell proliferation.

Scientific Research Applications

Synthesis of Arabinogalactans

One study by Li and Kong (2005) demonstrates the use of 4-methoxyphenyl glycosides, including 4-methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside, in the synthesis of arabinogalactans. These complex carbohydrates have a β-(1→6)-linked galactopyranose backbone and α-linked arabinofuranose side chains, showcasing the compound's role in intricate glycosylation processes (Li & Kong, 2005).

Study of Biosynthesis and Sorting of Proteoglycans

Jacquinet (2004) utilized 4-methoxyphenyl glycosides for preparing various sulfoforms of disaccharides as part of a study on proteoglycans. These sulfoforms are crucial for understanding the early steps in the biosynthesis and sorting of proteoglycans, highlighting the compound's significance in biochemical research (Jacquinet, 2004).

Synthesis of Natural Products

Zhao et al. (2008) reported the synthesis of a disaccharide compound using this compound. This compound is a precursor for the natural product 4″-O-acetylmanan thoside B, isolated from Vietnamese Acanthaceae Justicia patentiflora. The study underscores the compound's application in natural product synthesis (Zhao et al., 2008).

Oligosaccharide Synthesis

In carbohydrate chemistry, this compound is used as a key intermediate in oligosaccharide synthesis. For instance, Ohlsson and Magnusson (2000) utilized it for synthesizing galabiosyl donors, contributing significantly to the field of glycochemistry (Ohlsson & Magnusson, 2000).

properties

IUPAC Name

(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-5-phenylmethoxy-2-(phenylmethoxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O7/c1-30-21-12-14-22(15-13-21)33-27-26(32-17-20-10-6-3-7-11-20)25(29)24(28)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-29H,16-18H2,1H3/t23-,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNONEMGWLHXQDN-LXSUACKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447889
Record name 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159922-50-6
Record name 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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